

Physical properties of 3-(Dimethylamino)benzaldehyde (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-[(Dimethylamino)methyl]benzaldehyde
Cat. No.:	B1340118

[Get Quote](#)

A Comprehensive Technical Guide to the Physical Properties of 3-(Dimethylamino)benzaldehyde

Introduction

3-(Dimethylamino)benzaldehyde (CAS No. 619-22-7), a substituted aromatic aldehyde, is a pivotal intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, dyes, and fluorescent probes. Its chemical structure, featuring a benzaldehyde core with a dimethylamino group at the meta-position, imparts unique physicochemical characteristics that are critical for its application in organic synthesis and materials science. This guide provides an in-depth analysis of the key physical properties of 3-(Dimethylamino)benzaldehyde—melting point, boiling point, and solubility—offering a valuable resource for researchers, scientists, and professionals in drug development. The subsequent sections will not only present the empirical data but also delve into the underlying scientific principles and provide standardized methodologies for their determination.

Core Physical Properties of 3-(Dimethylamino)benzaldehyde

A summary of the essential physical properties of 3-(Dimethylamino)benzaldehyde is presented below. It is important to note that variations in reported values can arise from differences in experimental conditions and sample purity.

Physical Property	Reported Value(s)	Notes
Melting Point	Reported as both a liquid and a solid at room temperature.	The physical state is inconsistent across sources, suggesting a melting point close to ambient temperature. [1] [2]
Boiling Point	259.7 °C at 760 mmHg 137.5-138 °C	The lower value was reported without a specified pressure, highlighting the pressure-dependence of boiling point. [1] [3]
Solubility	Soluble in polar organic solvents (e.g., ethanol, ether). [2]	Quantitative data is sparse; solubility is influenced by the polarity of the solvent.

In-Depth Analysis of Physical Properties

Melting Point and Physical State

The physical state of 3-(Dimethylamino)benzaldehyde at room temperature is subject to some ambiguity in the literature, with various sources describing it as a pale-yellow to brown liquid or a solid.[\[1\]](#)[\[2\]](#) This discrepancy is likely attributable to its melting point being close to standard ambient temperature, where minor impurities can significantly depress the melting point, leading to a liquid state.

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically

resulting in a lower and broader melting point range. Given the conflicting reports, it is crucial for researchers to purify the compound, for instance by distillation or chromatography, before determining its melting point to obtain an accurate value.

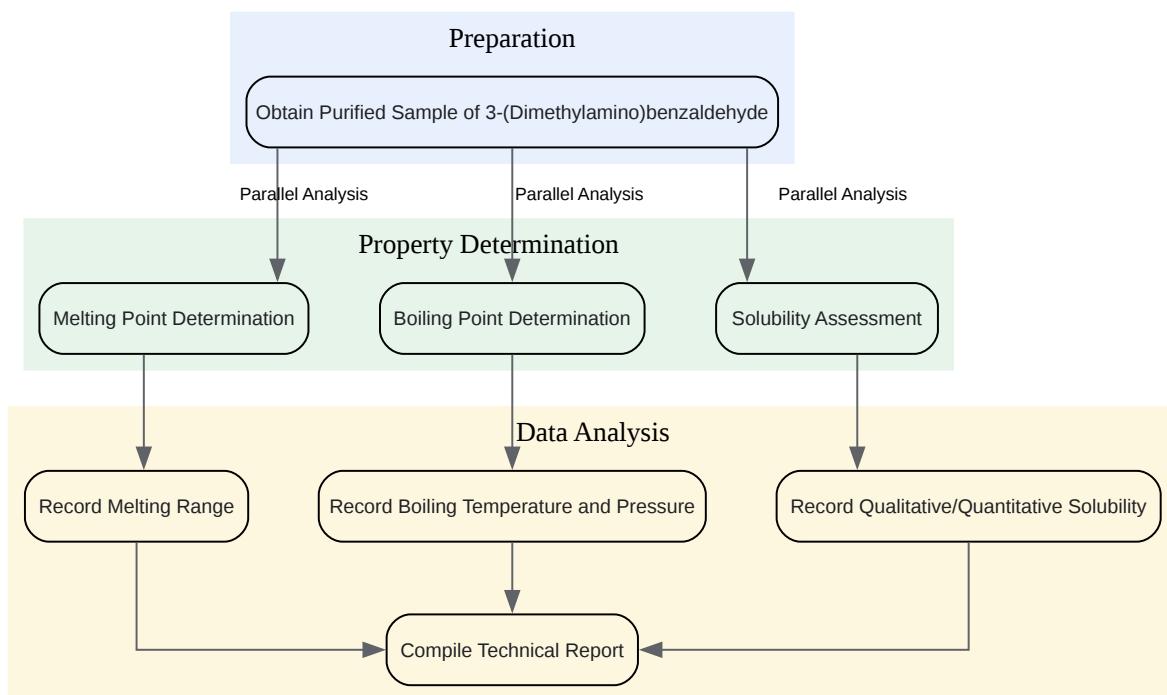
Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The reported boiling point of 3-(Dimethylamino)benzaldehyde is 259.7°C at atmospheric pressure (760 mmHg).^[1] Another source reports a boiling point of 137.5-138°C, which is likely measured under reduced pressure.^[3] This significant difference underscores the critical importance of documenting the pressure at which a boiling point is determined.

The boiling point is a reflection of the strength of intermolecular forces. In the case of 3-(Dimethylamino)benzaldehyde, these are primarily dipole-dipole interactions due to the polar carbonyl group and the dimethylamino group, as well as van der Waals forces. The relatively high boiling point at atmospheric pressure is consistent with a molecule of its molecular weight and polarity.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of 3-(Dimethylamino)benzaldehyde, containing a polar aldehyde and a tertiary amine functional group, as well as a nonpolar benzene ring, results in a nuanced solubility profile.


It is reported to be soluble in polar organic solvents such as ethanol and ethers.^[2] This is due to the favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules. Conversely, its solubility in non-polar solvents is expected to be lower due to the predominance of the polar groups.

While specific quantitative solubility data for 3-(Dimethylamino)benzaldehyde in water is not readily available, it is generally expected to have limited solubility. The presence of the polar dimethylamino and aldehyde groups can engage in hydrogen bonding with water to a certain extent. However, the nonpolar benzene ring constitutes a significant portion of the molecule, contributing to its hydrophobic character. For comparison, the isomeric p-Dimethylaminobenzaldehyde has a reported water solubility of 0.3 g/L at 20°C.

Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the characterization and quality control of chemical compounds. The following are standardized protocols for measuring the melting point, boiling point, and solubility of 3-(Dimethylamino)benzaldehyde.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties of 3-(Dimethylamino)benzaldehyde.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and relies on observing the temperature at which the solid melts in a heated capillary tube.

Protocol:

- Sample Preparation: Ensure the 3-(Dimethylamino)benzaldehyde sample is thoroughly dried and finely powdered.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Micro Method)

This microscale method is ideal for determining the boiling point of small quantities of liquid.

Protocol:

- Sample Preparation: Place a few drops of liquid 3-(Dimethylamino)benzaldehyde into a small test tube.
- Capillary Inversion: Place a smaller, sealed-end capillary tube, open end down, into the test tube.
- Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil).
- Heating: Gently heat the bath. As the temperature rises, air trapped in the inverted capillary will bubble out.

- Observation: Continue heating until a steady stream of bubbles emerges from the inverted capillary. This indicates the liquid has reached its boiling point.
- Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling ceases and the liquid begins to enter the inverted capillary is the boiling point of the sample. Record the ambient atmospheric pressure.

Solubility Determination

This protocol provides a systematic approach to assessing the solubility of 3-(Dimethylamino)benzaldehyde in various solvents.

Protocol:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane).
- Initial Assessment (Qualitative):
 - To approximately 1 mL of the solvent in a test tube, add a small, measured amount (e.g., 10 mg) of 3-(Dimethylamino)benzaldehyde.
 - Vortex or shake the mixture vigorously for 1-2 minutes.
 - Visually inspect the solution for the presence of undissolved solute. Classify as soluble, partially soluble, or insoluble.
- Quantitative Determination (Optional):
 - Prepare a saturated solution of 3-(Dimethylamino)benzaldehyde in the chosen solvent at a specific temperature.
 - Carefully separate a known volume of the supernatant.
 - Evaporate the solvent and weigh the remaining solute.
 - Calculate the solubility in terms of g/100 mL or other appropriate units.

Conclusion

The physical properties of 3-(Dimethylamino)benzaldehyde—its melting and boiling points, and solubility profile—are fundamental to its handling, purification, and application in chemical synthesis. The ambiguity surrounding its physical state at room temperature highlights the importance of sample purity in physical property determination. The provided methodologies offer standardized approaches for researchers to accurately characterize this versatile compound, ensuring reliable and reproducible results in their scientific endeavors. A thorough understanding of these properties is essential for the effective utilization of 3-(Dimethylamino)benzaldehyde in the development of novel molecules and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 3-(Dimethylamino)benzaldehyde (melting point, boiling point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340118#physical-properties-of-3-dimethylamino-benzaldehyde-melting-point-boiling-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com